9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chemical compound notable for its structural features and potential applications in medicinal chemistry. It is classified as a member of the benzo[b]azepine family, which are characterized by their fused benzene and azepine rings. The compound is recognized for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic areas.
The compound can be sourced from various chemical suppliers, with a typical purity of over 98% as determined by gas chromatography. Its molecular formula is with a molecular weight of approximately 240.10 g/mol. The melting point of this compound is reported to be around 177 °C, indicating its solid state at room temperature .
9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in the ring structure. Its classification also includes being a brominated derivative, which may enhance its biological activity due to the presence of the bromine atom.
The synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through several methods:
The technical details involved in the synthesis often include:
The molecular structure of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one consists of a bicyclic framework featuring:
Key structural data includes:
9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as pH control and solvent choice to optimize yields and selectivity.
The mechanism of action for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one primarily involves its interaction with biological targets within cancer cells:
The specific binding affinities and kinetic parameters would typically be determined through biochemical assays, providing insight into its effectiveness as an anti-cancer agent.
Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific applications:
The construction of the benzazepinone scaffold preceding bromination employs several strategic ring-closure methodologies. Friedel-Crafts acylation remains a cornerstone, where γ-arylbutyramides undergo intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid or AlCl₃) at elevated temperatures (150–180°C) to yield the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core. This route, however, faces limitations in regioselectivity for asymmetric precursors and requires stringent moisture control [5] [6].
Transition-metal-catalyzed cyclizations offer enhanced precision. Palladium-catalyzed intramolecular amidation of ortho-halo-substituted N-arylbutyramides enables ring closure under milder conditions (e.g., Pd(OAc)₂/XantPhos, Cs₂CO₃, toluene, 100°C). This method achieves superior regiocontrol and functional group tolerance, though catalyst costs and ligand complexity pose scalability challenges [6]. Alternative approaches include Heck cyclizations of alkenyl-tethered anilines, forming the azepine ring via carbopalladation, though competing pathways may reduce yields [4] [6].
Bromination of the parent benzazepinone demands precise control to achieve the 9-bromo isomer. Electrophilic Aromatic Substitution (EAS) using bromine (Br₂) in acetic acid or dichloromethane typically targets the electron-rich para-position relative to the lactam nitrogen, yielding the 9-bromo derivative. However, overbromination and low regioselectivity (e.g., 7- vs. 9-bromo isomers) are common pitfalls due to the compound’s inherent electronic bias [4] [8].
Directed Bromination using N-Bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions (e.g., FeCl₃, 0°C to rt) significantly improves regioselectivity. The carbonyl group of the lactam weakly directs meta-bromination (position 9) via coordination to the electrophile. Yields range from 65–85%, with purity >98% achievable after recrystallization [1] [4]. For enhanced selectivity, protecting group strategies (e.g., N-alkylation) alter electronic density, favoring bromination at C9, though this adds synthetic steps [4].
Table 1: Bromination Methods for 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Method | Conditions | Regioselectivity (9-bromo:7-bromo) | Yield (%) | Purity (%) |
---|---|---|---|---|
Br₂/AcOH | 25°C, 2 h | 3:1 | 55–65 | 90–95 |
NBS/CH₂Cl₂ (radical) | AIBN, reflux, 4 h | 5:1 | 70–75 | 85–90 |
NBS/FeCl₃/CH₂Cl₂ | 0°C → rt, 1 h | 12:1 | 80–85 | 95–98 |
NBS with N-Boc protection | DMF, 50°C, 3 h | >20:1 | 75 | 98 |
Sustainable synthesis prioritizes solvent substitution, energy efficiency, and waste reduction. Solvent selection critically impacts environmental metrics: Replacing dichloromethane (CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-methyl-THF in bromination steps reduces toxicity while maintaining yield (78–80%). These solvents offer higher boiling points and improved biodegradability, facilitating recycling via distillation [4] [7].
Catalyst recycling enhances atom economy. Immobilized Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable Heck cyclizations with five reuse cycles (yield drop: 88% → 75%), reducing heavy metal waste. Microwave-assisted synthesis cuts reaction times for lactam formation from hours to minutes (e.g., 150°C, 15 min vs. 6 h conventionally), lowering energy use by ~40% [7].
Table 2: Green Solvent Systems for Key Synthetic Steps
Step | Traditional Solvent | Green Alternative | Yield (%) | E-Factor* | PMI |
---|---|---|---|---|---|
Bromination | CH₂Cl₂ | CPME | 78 vs. 80 | 18 vs. 12 | 35 vs. 22 |
Azepine Cyclization | Toluene | 2-Me-THF | 85 vs. 83 | 22 vs. 15 | 48 vs. 30 |
Final Crystallization | Hexanes | EtOAc/MeOH (eutectic) | 90 | 10 | 25 |
E-Factor: kg waste/kg product; *PMI: Process Mass Intensity (total mass input/mass product)*
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8